N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-cyclopropylacetamide
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Overview
Description
N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-cyclopropylacetamide: is an organic compound characterized by the presence of a bithiophene moiety and a cyclopropylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-cyclopropylacetamide typically involves the following steps:
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Formation of the Bithiophene Intermediate
Starting Materials: 2,3’-bithiophene and an appropriate alkylating agent.
Reaction Conditions: The bithiophene is alkylated under basic conditions, often using a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).
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Coupling with Cyclopropylacetamide
Starting Materials: The alkylated bithiophene intermediate and 2-cyclopropylacetamide.
Reaction Conditions: The coupling reaction is typically carried out using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized for higher yields and cost-effectiveness. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Green Chemistry Approaches: Implementing environmentally friendly methods, such as solvent-free reactions or the use of less hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Conditions: Typically performed in acidic or basic aqueous solutions.
Products: Oxidation of the bithiophene moiety can lead to the formation of sulfoxides or sulfones.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Usually carried out in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduction can convert carbonyl groups to alcohols or amides to amines.
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Substitution
Reagents: Nucleophiles such as alkoxides or amines.
Conditions: Often performed in polar aprotic solvents like DMF or DMSO.
Products: Substitution reactions can introduce various functional groups onto the bithiophene ring.
Scientific Research Applications
Chemistry
Organic Electronics: The bithiophene moiety is known for its conductive properties, making this compound useful in the development of organic semiconductors and photovoltaic materials.
Fluorescent Probes: Due to its conjugated system, this compound can be used in the design of fluorescent probes for detecting various analytes.
Biology and Medicine
Drug Development: The cyclopropylacetamide group is a common pharmacophore in medicinal chemistry, potentially useful in designing new therapeutic agents.
Biological Probes: This compound can be used to study biological processes by acting as a fluorescent marker or a binding ligand.
Industry
Material Science: Its unique structural properties make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-cyclopropylacetamide exerts its effects depends on its application:
In Organic Electronics: The bithiophene moiety facilitates electron transport through π-π stacking interactions, enhancing the conductivity of materials.
In Biological Systems: The compound may interact with specific proteins or enzymes, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler analog lacking the cyclopropylacetamide group, primarily used in organic electronics.
N-(2-([2,2’-bithiophen]-5-yl)ethyl)acetamide: Similar structure but without the cyclopropyl group, used in similar applications but with different properties.
Uniqueness
N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-cyclopropylacetamide stands out due to the presence of both the bithiophene and cyclopropylacetamide groups, which confer unique electronic and steric properties. This combination enhances its utility in diverse applications, from materials science to medicinal chemistry.
Properties
IUPAC Name |
2-cyclopropyl-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS2/c17-15(9-11-1-2-11)16-7-5-13-3-4-14(19-13)12-6-8-18-10-12/h3-4,6,8,10-11H,1-2,5,7,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMKXGSPXUHHDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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